CB2 Receptor Binding Affinity & Selectivity vs. Unsubstituted Benzothiazole
The 2-Fluoro-5-methoxy substitution pattern on the benzothiazole core is a key determinant for achieving subnanomolar binding affinity and exquisite selectivity for the cannabinoid CB2 receptor over the CB1 receptor, a property not observed in the unsubstituted parent benzothiazole scaffold. In a head-to-head series, the lead fluorinated and methoxylated benzothiazole derivative (Compound 21) displayed a CB2 Ki of 0.16 nM and lacked any measurable affinity for the CB1 receptor [1]. In contrast, the unsubstituted benzothiazole lead compound (6a) exhibited significantly lower potency (CB2 Ki = 3.10 nM) and only moderate selectivity (CB1/CB2 ratio = 120) [1][2].
| Evidence Dimension | Cannabinoid CB2 receptor binding affinity (Ki) and CB1/CB2 selectivity |
|---|---|
| Target Compound Data | Ki (CB2) = 0.16 nM; CB1 affinity: not measurable (complete selectivity) |
| Comparator Or Baseline | Unsubstituted benzothiazole lead (Compound 6a): Ki (CB2) = 3.10 nM; CB1/CB2 selectivity ratio = 120 |
| Quantified Difference | ~19-fold improvement in CB2 potency; complete loss of CB1 affinity |
| Conditions | Radioligand binding assay using human CB2 and CB1 receptors expressed in HEK293 cells |
Why This Matters
This 19-fold improvement in target potency and exclusive selectivity profile are critical for developing CB2-specific imaging probes (PET tracers) and therapeutics, directly validating the procurement of this specific substitution pattern for such applications.
- [1] Aly, M. W., Ludwig, F. A., Deuther-Conrad, W., Brust, P., Abadi, A. H., Moldovan, R. P., & Osman, N. A. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry, 114, 105191. View Source
- [2] Aly, M. W., Ludwig, F. A., Deuther-Conrad, W., Brust, P., Abadi, A. H., Moldovan, R. P., & Osman, N. A. (2021). Data publication: Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. RODARE, HZDR. View Source
